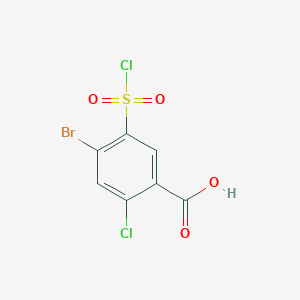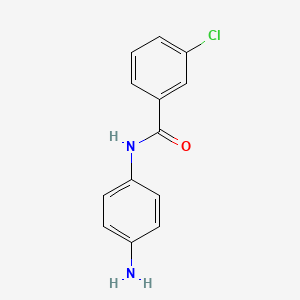![molecular formula C14H11BrFNO B2987522 4-bromo-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol CAS No. 1232825-37-4](/img/structure/B2987522.png)
4-bromo-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol is a biochemical compound used for proteomics research . It has a molecular formula of C14H11BrFNO and a molecular weight of 308.15 .
Molecular Structure Analysis
The molecular structure of 4-bromo-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol consists of a bromine atom (Br), a fluorine atom (F), a nitrogen atom (N), an oxygen atom (O), and a methyl group (CH3) attached to a phenol group . The exact spatial arrangement of these atoms and groups would be determined by the compound’s specific stereochemistry.Physical And Chemical Properties Analysis
4-bromo-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol has a molecular weight of 308.15 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally or found in specific scientific literature.Scientific Research Applications
Versatile Sensors for Cation Detection
4-bromo-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol derivatives have been explored as fluorescence-active bromoaniline-based Schiff base chemosensors. These compounds have shown selective and notable detection capabilities for Cu²⁺ and Zn²⁺ ions. Furthermore, they have been used in the synthesis of metal complexes with remarkable CH...π/π...π stacking interactions, demonstrating their potential as multifunctional sensors. This includes applications in detecting Al³⁺ and Hg²⁺ via fluorescence quenching and constructing molecular memory devices, highlighting their significant multisensoric properties. Additionally, these complexes have shown promising DNA- and human serum albumin-binding efficacies, indicating their utility in bio-sensing and molecular recognition (Das et al., 2021).
Catalytic Applications and CO₂ Fixation
Compounds derived from 4-bromo-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol have been studied for their catalytic activities, especially in the chemical fixation of CO₂ into cyclic carbonates. Metal complexes synthesized from these ligands have shown effectiveness as catalysts for this purpose, indicating their potential in contributing to carbon capture and utilization strategies. Such applications are crucial in addressing environmental concerns related to CO₂ emissions and exploring sustainable chemical processes (Ikiz et al., 2015).
Antimicrobial and Anticancer Activities
Research into 4-bromo-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol derivatives has also highlighted their potential in medical applications, particularly in antimicrobial and anticancer activities. These compounds have been designed and synthesized with the aim of exploring their biological activities. Studies have shown that certain derivatives exhibit potent antimicrobial activities against various bacterial and fungal strains. Furthermore, there is evidence of these compounds inducing cell cycle arrest and apoptosis in human lung cancer cells, suggesting their potential as anticancer agents. This opens up possibilities for developing new therapeutic agents based on these chemical structures (Zhao et al., 2012; Guo et al., 2018).
Future Directions
The future directions for research involving 4-bromo-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol are not specified in the available sources. Given its use in proteomics research , potential future directions could include further studies to understand its biochemical properties and potential applications in various scientific fields.
properties
IUPAC Name |
4-bromo-2-[(5-fluoro-2-methylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO/c1-9-2-4-12(16)7-13(9)17-8-10-6-11(15)3-5-14(10)18/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVHEOVRDFSYEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)N=CC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

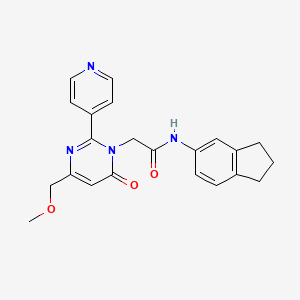
![3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2987441.png)
![(1R,4R)-tert-Butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate](/img/structure/B2987442.png)
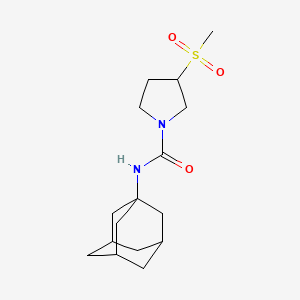
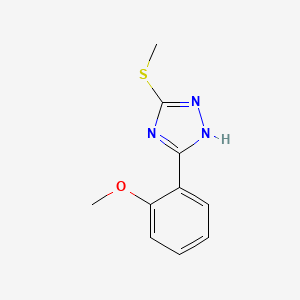
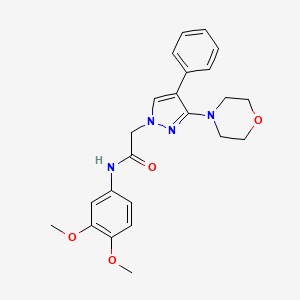
![2-ethoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2987451.png)
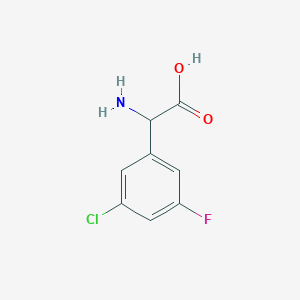
![1-[(3-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2987454.png)
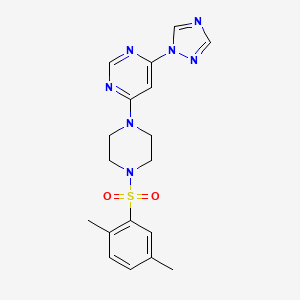
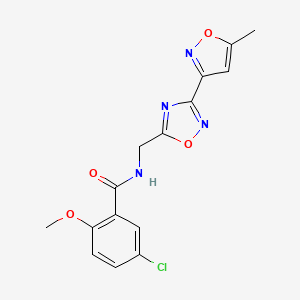
![tert-butyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)acetate](/img/structure/B2987457.png)
